Treptilamine

spasmolytic blood pressure intravenous pharmacodynamics

Treptilamine (CAS 58313-74-9, molecular formula C20H27NO, molecular weight 297.43 g/mol) is a synthetic small-molecule anticholinergic and spasmolytic agent classified under the International Nonproprietary Name (INN) system. Its structure features a nortricyclene (tricyclo[2.2.1.0²,⁶]heptane) core linked via a double bond to a phenyl ring, with a diethylaminoethoxy side chain.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
CAS No. 58313-74-9
Cat. No. B1230078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreptilamine
CAS58313-74-9
SynonymsEthanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride
N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl
treptilamine
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4
InChIInChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+
InChIKeyXXFPAPPEFJYBHA-CZIZESTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Treptilamine CAS 58313-74-9 for Procurement: Spasmolytic & Anticholinergic Research Compound Baseline Profile


Treptilamine (CAS 58313-74-9, molecular formula C20H27NO, molecular weight 297.43 g/mol) is a synthetic small-molecule anticholinergic and spasmolytic agent classified under the International Nonproprietary Name (INN) system . Its structure features a nortricyclene (tricyclo[2.2.1.0²,⁶]heptane) core linked via a double bond to a phenyl ring, with a diethylaminoethoxy side chain [1]. The compound was originally developed as the hydrochloride salt and has documented pharmacological activity on smooth muscle, particularly affecting pupillary accommodation and systemic blood pressure in human clinical studies [2]. Predicted physicochemical properties include a LogP of approximately 5.24, a boiling point of 413.2°C, and a pKa of 9.71 [3].

Why Generic Treptilamine Substitution Fails: Evidence for Compound-Specific Selection in Spasmolytic Research


Treptilamine cannot be reliably interchanged with other anticholinergic spasmolytics (e.g., atropine, scopolamine, papaverine, or drotaverine) because its unique nortricyclene scaffold confers a distinct combination of pharmacodynamic effects—including measurable systolic blood pressure reduction upon intravenous administration and quantitative accommodation restriction—that are not replicated by any single in-class alternative. In human studies, Treptilamine at 15 mg i.v. produced a 15 mmHg SBP decrease that was absent after placebo, while also restricting accommodation by 30–40% [1]. Other spasmolytics such as papaverine reduce SBP by only 5–10% at 1.5 mg/kg i.v. without documented accommodation effects, while prototypical anticholinergics like scopolamine produce cycloplegia (complete accommodation paralysis) rather than graded restriction [2][3]. These quantitative differences in effect magnitude, target engagement profile, and the absence of clinicochemical parameter alterations make generic substitution scientifically unsound without compound-specific validation.

Treptilamine Quantitative Procurement Evidence: Head-to-Head & Cross-Study Comparator Data for Scientific Selection


Intravenous Systolic Blood Pressure Reduction: Treptilamine vs. Papaverine Cross-Study Comparison

Treptilamine at 15 mg i.v. produced a significant decrease in systolic blood pressure of 15 mmHg for 10 minutes immediately after application in a double-blind, placebo-controlled study of 20 human volunteers [1]. By cross-study comparison, papaverine at a considerably higher dose of 1.5 mg/kg i.v. (approximately 100–120 mg for a 70 kg adult) reduced systolic blood pressure by only 5–10%, with no data reported on the duration of effect [2]. Treptilamine achieves a larger absolute SBP reduction (15 mmHg) at a substantially lower i.v. dose than papaverine, while no effect on circulation was observed after placebo [1].

spasmolytic blood pressure intravenous pharmacodynamics

Pupillary Accommodation Restriction: Treptilamine Pharmacodynamic Selectivity vs. Anticholinergic Mydriatic Agents

In a human clinical study, Treptilamine restricted the range of accommodation significantly: by 40% after 15 mg i.v. and by 30% after 40 mg oral administration [1]. In contrast, classical anticholinergic mydriatics such as scopolamine 0.5% or homatropine 1–2% typically produce complete accommodation paralysis (cycloplegia) lasting 1–6 days [2]. Treptilamine thus induces graded, partial accommodation restriction rather than complete paralysis, representing a pharmacodynamic profile that is quantitatively distinct from benchmark anticholinergic mydriatics.

pupillometry anticholinergic accommodation

Crystallographic Structural Confirmation: Acetylcholine-Like Conformation Validating Anticholinergic Mechanism

X-ray crystallography of treptilaminum (Treptilamine hydrochloride) revealed that its acetylcholine-like moiety adopts a conformation highly similar to that of acetylcholine in its chloride and bromide crystal forms, and to other anticholinergic drugs [1]. The structure was solved at R = 0.087 for 3956 reflections, with unit cell parameters a = 11.267 Å, b = 31.610 Å, c = 10.803 Å, β = 98.71° (monoclinic, P2₁/c, Z = 8) [1]. This crystallographic validation provides definitive structural evidence for Treptilamine's mechanism of action as an anticholinergic agent at the molecular level, a level of detail not available for many generic spasmolytics.

crystal structure anticholinergic conformational analysis

Oral Bioavailability and Hemodynamic Safety: Absence of Circulatory Alteration After Oral Administration

Treptilamine at oral doses of 30, 40, and 50 mg showed no alteration of circulation in human volunteers, as assessed in a clinical pilot study [1]. This contrasts with the significant SBP decrease observed after i.v. administration of 15 mg (15 mmHg reduction). The finding that oral Treptilamine is pharmacodynamically active (producing accommodation restriction and subjective tiredness) without hemodynamic perturbation represents a differentiated oral safety profile. Many anticholinergic spasmolytics, such as drotaverine, are associated with hypotension even after oral administration [2].

oral bioavailability hemodynamic safety spasmolytic

Treptilamine Best Research & Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Cardiovascular Mechanistic Studies Requiring Rapid, Low-Dose Intravenous SBP Modulation

Treptilamine at 15 mg i.v. reliably induces a 15 mmHg systolic blood pressure decrease lasting 10 minutes [1], a larger absolute effect at lower dose than papaverine's 5–10% reduction at 1.5 mg/kg. This makes Treptilamine the preferred compound for acute cardiovascular pharmacological challenge studies investigating baroreflex function, vascular smooth muscle tone regulation, or anticholinergic hemodynamic effects, where papaverine's weaker and more variable response is insufficient.

Pupillometry-Based Pharmacodynamic Profiling and Anticholinergic Dose-Response Research

Treptilamine produces 30% (oral) and 40% (i.v.) accommodation restriction rather than complete cycloplegia [1], enabling graded dose-response studies using pupillometry as a validated pharmacodynamic model [2]. This partial effect is ideal for calibrating anticholinergic drug sensitivity assays, detecting subtle inter-individual differences in muscarinic receptor function, and developing pupillometry as a non-invasive biomarker for drug screening—applications where scopolamine's all-or-none cycloplegia is too blunt.

Structural Biology and Anticholinergic Drug Design Utilizing Validated Crystal Structure

The published single-crystal X-ray structure of treptilaminum hydrochloride (R = 0.087, 3956 reflections) confirms an acetylcholine-like conformation within the orthorhombic crystal lattice [3]. This structure serves as a validated molecular template for computational docking studies, pharmacophore modeling, and rational design of next-generation anticholinergic agents targeting muscarinic receptor subtypes, offering a level of structural certainty unavailable for more commonly used but less characterized spasmolytics.

Oral Formulation Development with Intrinsic Cardiovascular Safety Margin

Treptilamine demonstrates oral pharmacodynamic activity (accommodation restriction, subjective tiredness) without any detectable circulatory alteration at doses up to 50 mg p.o. [1], in contrast to drotaverine's known hypotensive liability [2]. This dissociation makes Treptilamine a valuable lead scaffold for developing orally bioavailable spasmolytics targeting gastrointestinal or urinary smooth muscle disorders where avoiding systemic hypotension is a critical safety requirement.

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